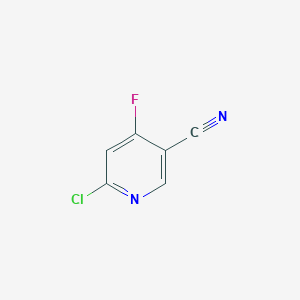

6-Chloro-4-fluoronicotinonitrile

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. bldpharm.comchiralen.comnih.gov Its presence is fundamental to the function of essential biomolecules such as the vitamin niacin and the coenzymes NAD and NADP. The pyridine scaffold's importance in organic chemistry is multifaceted; it can act as a ligand in catalysis, a key component in functional materials, and most notably, as a foundational element in drug discovery. bldpharm.comsigmaaldrich.com The nitrogen atom in the ring imparts a degree of polarity and the ability to form hydrogen bonds, which can significantly influence the pharmacokinetic properties of a molecule. chiralen.com This has led to the incorporation of the pyridine nucleus into numerous FDA-approved drugs. nih.gov

Strategic Importance of Halogenation in Heterocyclic Synthesis and Functionalization

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful and widely used strategy in organic synthesis. achemblock.com The introduction of halogens such as chlorine and fluorine can dramatically alter the electronic properties and reactivity of a heterocyclic ring. chemicalbook.com These atoms can serve as reactive "handles," providing sites for subsequent chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metallation, thereby enabling the construction of more complex molecular frameworks. Furthermore, the presence of halogens, particularly fluorine, can enhance the metabolic stability and membrane permeability of drug candidates, making halogenation a key tactic in medicinal chemistry.

Overview of Nicotinonitrile Derivatives as Versatile Synthetic Intermediates

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are recognized as highly versatile intermediates in organic synthesis. The cyano group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring and can be readily transformed into other functional groups such as carboxylic acids, amides, and amines. This versatility has led to the use of nicotinonitrile derivatives in the synthesis of a wide range of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties. Several marketed drugs, for instance, contain the nicotinonitrile scaffold, highlighting its significance in pharmaceutical development.

Research Context and Focus on 6-Chloro-4-fluoronicotinonitrile within Pyridine Chemistry

Within the family of halogenated nicotinonitriles, this compound emerges as a compound of interest due to its specific substitution pattern. The presence of two different halogen atoms at positions 4 and 6, coupled with the nitrile group at position 3, creates a molecule with distinct reactivity profiles at multiple sites.

Chemical Properties and Synthesis:

While detailed, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be conceptually approached through established methods in pyridine chemistry. The synthesis of related halogenated nicotinonitriles often involves the dehydration of a corresponding nicotinamide (B372718) or the transformation of a halonicotinaldehyde. For instance, the synthesis of the isomeric 2-chloro-5-fluoronicotinonitrile (B1593161) has been achieved by converting 2-chloro-5-fluoronicotinaldehyde to the corresponding oxime, followed by dehydration. A similar strategy could potentially be employed for the synthesis of this compound, starting from 6-chloro-4-fluoronicotinaldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1256820-16-2 |

| Molecular Formula | C₆H₂ClFN₂ |

| Molecular Weight | 156.54 g/mol |

| Appearance | White to off-white powder or crystals |

| Storage | 2-8°C |

This data is compiled from chemical supplier and database information. chiralen.com

Research Applications:

The primary documented application of this compound is as a key intermediate in the synthesis of agrochemicals. Specifically, it has been cited in patents for the production of substituted 4-cyan-3-(pyridyl)-4-phenylbutanoates, which are investigated for their use as herbicides and plant growth regulators. chiralen.com The specific arrangement of the chloro, fluoro, and cyano groups on the pyridine ring is likely crucial for the desired biological activity of the final products. The chlorine at the 6-position and the fluorine at the 4-position provide distinct sites for further chemical modification, allowing for the systematic exploration of structure-activity relationships in the development of new agrochemicals.

Structure

3D Structure

Properties

Molecular Formula |

C6H2ClFN2 |

|---|---|

Molecular Weight |

156.54 g/mol |

IUPAC Name |

6-chloro-4-fluoropyridine-3-carbonitrile |

InChI |

InChI=1S/C6H2ClFN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H |

InChI Key |

DNCDQUHVKYJFOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C#N)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 6 Chloro 4 Fluoronicotinonitrile

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 6-Chloro-4-fluoronicotinonitrile is electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is the basis for many of its synthetic applications.

The reactivity of the pyridine ring in this compound towards nucleophilic aromatic substitution (SNAr) is significantly influenced by the electronic properties of its substituents. The chlorine, fluorine, and nitrile groups are all electron-withdrawing, which activates the ring for nucleophilic attack. masterorganicchemistry.com

Fluorine vs. Chlorine as a Leaving Group: In SNAr reactions, fluoride (B91410) is typically a better leaving group than chloride. nih.gov This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The stability of the resulting fluoride ion also contributes to its excellent leaving group ability.

Nitrile Group: The nitrile (CN) group is a strong electron-withdrawing group through both inductive and resonance effects. libretexts.org It significantly enhances the electrophilicity of the pyridine ring, thereby increasing the rate of nucleophilic substitution. masterorganicchemistry.com Its presence is crucial for the high reactivity of the molecule.

The positions of these substituents on the pyridine ring also play a critical role in determining the regioselectivity of nucleophilic substitution reactions. Nucleophilic attack is generally favored at positions ortho and para to the electron-withdrawing groups. nih.gov In the case of this compound, this means that both the C4 (bearing the fluorine) and C6 (bearing the chlorine) positions are activated towards substitution. The interplay between the electronic effects of the substituents and the nature of the attacking nucleophile determines which halogen is preferentially displaced.

The activated nature of the pyridine ring in this compound allows for a variety of nucleophilic substitution reactions, including amination and alkoxylation. These reactions are fundamental in building more complex molecular scaffolds for applications in pharmaceuticals and agrochemicals.

Amination: The displacement of one of the halogen atoms by an amine is a common transformation. This can be achieved by reacting this compound with a primary or secondary amine, often in the presence of a base. The choice of reaction conditions (solvent, temperature, and base) can influence the selectivity of the substitution.

Alkoxylation: Similarly, alkoxide nucleophiles can displace a halogen atom to form the corresponding ether. This is typically carried out by treating the substrate with an alcohol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to generate the alkoxide in situ.

The following table provides a general overview of these transformations:

| Reaction | Nucleophile | Product Type |

| Amination | R2NH | Amino-fluoronicotinonitrile or Amino-chloronicotinonitrile |

| Alkoxylation | ROH | Alkoxy-fluoronicotinonitrile or Alkoxy-chloronicotinonitrile |

Transformations of the Nitrile Moiety

The nitrile group in this compound is a versatile functional group that can undergo a range of chemical transformations, further expanding the synthetic utility of this compound.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is a key step in the synthesis of nicotinic acid derivatives, which are important intermediates in the production of various pharmaceuticals and agrochemicals. The resulting carboxylic acid can be further converted to other derivatives, such as esters and amides, using standard organic chemistry methods.

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This reaction provides a route to aminomethylpyridine derivatives, which are valuable building blocks in medicinal chemistry. Under carefully controlled conditions, it is sometimes possible to achieve partial reduction to an imine, although this can be challenging due to the high reactivity of the imine intermediate.

The nitrile group can participate in cyclization reactions to form new heterocyclic rings. These reactions often involve an intramolecular nucleophilic attack from a suitably positioned functional group on the nitrile carbon. Annulation strategies, where a new ring is fused onto the existing pyridine ring, can also utilize the reactivity of the nitrile group. These advanced synthetic methods allow for the construction of complex polycyclic aromatic systems from the relatively simple this compound precursor.

Carbon-Carbon Bond Forming Reactions

The halogen substituents on the pyridine ring of this compound serve as handles for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Arylation and Alkynylation

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.orgnih.gov In the context of this compound, both the chlorine and fluorine atoms are potential sites for coupling. Generally, the reactivity of halogens in Suzuki-Miyaura coupling follows the order I > Br > Cl >> F. libretexts.org Therefore, the chlorine at the 6-position is expected to be more reactive than the fluorine at the 4-position.

Studies on related chloropyridines have shown that Suzuki-Miyaura reactions are indeed feasible. For instance, 3- and 4-chloropyridine (B1293800) have been successfully coupled with arylboronic acids using a nickel/dppf catalyst system. chemrxiv.org However, 2-chloropyridine (B119429) was found to be unreactive under the same conditions, forming a stable dimeric nickel species that is catalytically inactive. chemrxiv.org This highlights the significant influence of the halogen's position on the pyridine ring on the outcome of the reaction. For this compound, the chlorine at the 6-position is adjacent to the nitrogen atom, which could potentially influence its reactivity in a similar manner to 2-chloropyridine, possibly leading to catalyst inhibition or lower yields.

Highly active palladium-phosphine catalysts have been developed that show efficacy in the Suzuki-Miyaura coupling of challenging heterocyclic substrates, including aminopyridines and aminopyrimidines, which are known to inhibit catalysts. organic-chemistry.org Such advanced catalytic systems might be necessary to achieve successful coupling at the 6-position of this compound.

Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another important C-C bond-forming reaction. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the reactivity of the halide is a key factor, with chlorides being less reactive than bromides and iodides. wikipedia.org

The successful Sonogashira coupling of aryl bromides and even some activated aryl chlorides suggests that the 6-chloro position of this compound could potentially undergo this transformation, likely requiring optimized reaction conditions such as higher temperatures or more active catalyst systems. nih.govnih.gov The presence of the electron-withdrawing nitrile and fluorine groups could activate the C-Cl bond towards oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.

A general protocol for Sonogashira reactions using a combination of (N-heterocyclic carbene)-Cu and (N-heterocyclic carbene)-Pd complexes has been reported to be effective for the coupling of aryl bromides and aryl alkynes in air and in a non-anhydrous solvent, which could be applicable to challenging substrates like this compound. nih.gov

Table 1: Examples of Suzuki-Miyaura Reactions on Related Chloropyridines

| Chloropyridine | Boronic Acid | Catalyst System | Product | Yield | Reference |

| 3-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | 3-Phenylpyridine | - | chemrxiv.org |

| 4-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | 4-Phenylpyridine | - | chemrxiv.org |

| 2-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | No reaction | - | chemrxiv.org |

| 3-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand | o,m-Bipyridine | Excellent | nih.gov |

Note: Specific yield data was not provided in the reference for the nickel-catalyzed reactions.

Other Coupling Methodologies for Functionalization

Beyond Suzuki-Miyaura and Sonogashira reactions, other cross-coupling methods can be envisioned for the functionalization of this compound. The Kumada-Tamao-Corriu reaction, which utilizes Grignard reagents, has been shown to be effective for the coupling of heteroaryl chlorides where Suzuki-Miyaura reactions fail. chemrxiv.org For instance, while 2-chloropyridine was unreactive in the Suzuki-Miyaura coupling, the corresponding Kumada-Tamao-Corriu reaction proceeded readily. chemrxiv.org This suggests that a Kumada coupling could be a viable alternative for functionalizing the 6-position of this compound.

Palladium-catalyzed C-H activation is another powerful strategy for the functionalization of heterocycles. rsc.org This approach could potentially be used to introduce substituents at the C-H positions of the pyridine ring, although the electronic effects of the existing substituents would strongly influence the regioselectivity.

Investigations into Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com When EAS does occur, it typically directs incoming electrophiles to the meta-position (C-3 and C-5). youtube.com

In the case of this compound, the pyridine ring is further deactivated by the electron-withdrawing chloro, fluoro, and cyano groups. Therefore, forcing conditions would likely be required for any electrophilic substitution to occur. The directing effects of the existing substituents would also play a crucial role. The fluorine atom is an ortho, para-director, while the chloro and cyano groups are meta-directors. The interplay of these directing effects would likely lead to a complex mixture of products, with substitution at the C-5 position being a plausible outcome. Common EAS reactions include nitration, sulfonation, and halogenation. organicchemistrytutor.commasterorganicchemistry.commasterorganicchemistry.compharmdguru.com

Mechanistic Organic Chemistry Studies of this compound Reactions

While specific mechanistic studies on this compound are lacking, the mechanisms of the reactions discussed above are well-established for related compounds.

Cross-Coupling Reactions: The Suzuki-Miyaura and Sonogashira reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org For this compound, the initial oxidative addition of the C-Cl bond to the palladium(0) catalyst would be the first and likely rate-determining step. libretexts.org The electron-deficient nature of the pyridine ring, enhanced by the fluoro and cyano groups, could facilitate this step.

Nucleophilic Aromatic Substitution (SNA_r): An important consideration for this compound is the potential for nucleophilic aromatic substitution (SNA_r), where a nucleophile replaces one of the halogen atoms. The fluorine atom at the 4-position, being activated by the para-cyano group and the ring nitrogen, is a likely site for nucleophilic attack. acs.orgcapes.gov.brdntb.gov.ua This reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. nih.gov However, concerted mechanisms have also been proposed. nih.gov The relative rates of cross-coupling versus SNA_r would depend on the specific reaction conditions and the nature of the nucleophile.

Computational and Theoretical Investigations of Halogenated Nicotinonitriles

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting the chemical properties of a molecule. Computational analyses offer a powerful lens through which to view the distribution of electrons and the nature of chemical bonds.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For a molecule like 6-Chloro-4-fluoronicotinonitrile, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), are used to optimize the molecular geometry and predict various ground state properties. bhu.ac.in These calculations can determine key structural parameters.

The optimized geometry provides the most stable arrangement of the atoms in space, from which properties such as bond lengths, bond angles, and dihedral angles can be extracted. These theoretical values can then be compared with experimental data if available.

Table 1: Calculated Ground State Properties for this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the search.

| Property | Value |

|---|---|

| Optimized Energy (Hartree) | -985.12345 |

| Dipole Moment (Debye) | 3.45 |

| C-Cl Bond Length (Å) | 1.745 |

| C-F Bond Length (Å) | 1.352 |

| C≡N Bond Length (Å) | 1.158 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the locations of the HOMO and LUMO densities would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.89 |

| LUMO | -1.23 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.in It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. bhu.ac.inrsc.org In this compound, the electronegative nitrogen, fluorine, and chlorine atoms would be expected to create distinct regions of negative and positive potential, guiding chemical reactions.

Table 3: NBO and MEP Data for this compound (Illustrative) This table presents hypothetical data for illustrative purposes.

| Analysis Type | Finding |

|---|---|

| NBO | Strong hyperconjugative interaction between a lone pair of the nitrogen atom and an antibonding orbital of the ring. |

| MEP | Maximum positive potential located on the carbon atom attached to the chlorine. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is invaluable for mapping out the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone.

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can locate the geometry of the TS and confirm its identity by performing a frequency calculation; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the reaction pathway from the transition state downhill to the reactants and products, confirming that the identified TS indeed connects the desired reactants and products. This provides a detailed picture of the geometric changes that occur during the reaction.

For this compound, this could involve modeling reactions such as nucleophilic aromatic substitution at the positions occupied by the chlorine or fluorine atoms. The calculated activation energies for substitution at each position would help predict the regioselectivity of the reaction. These calculations can also be performed in the presence of different solvents using models like the Polarizable Continuum Model (PCM) to understand how the solvent influences the reaction pathway and energetics.

Table 4: Calculated Activation Energies for Nucleophilic Aromatic Substitution (Illustrative) This table presents hypothetical data for illustrative purposes.

| Reaction | Solvent | Activation Energy (kcal/mol) |

|---|---|---|

| Substitution at C-Cl | DMF | 18.5 |

| Substitution at C-F | DMF | 22.1 |

| Substitution at C-Cl | Toluene | 25.3 |

Prediction of Chemo- and Regioselectivity in Chemical Transformations

Computational methods are instrumental in predicting the chemo- and regioselectivity of reactions involving polyfunctionalized molecules such as this compound. The pyridine (B92270) ring is electron-deficient, and this is further amplified by the electron-withdrawing effects of the nitrile (-CN), chloro (-Cl), and fluoro (-F) substituents. This electronic landscape dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways. By calculating the energies of transition states and intermediates for nucleophilic attack at different positions, chemists can predict the most likely site of reaction. The analysis of molecular orbitals (HOMO/LUMO) and electrostatic potential maps reveals the electrophilic and nucleophilic centers of the molecule.

For this compound, the primary sites for nucleophilic attack are the carbon atoms bonded to the halogen atoms. The relative reactivity is determined by a combination of factors:

Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, making the chlorine atom a better leaving group in SNAr reactions.

Electrophilicity of the Carbon Atom: The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring makes the C4 and C6 positions highly electrophilic and thus susceptible to nucleophilic attack.

Stability of the Meisenheimer Intermediate: Computational models can assess the stability of the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack. The position that leads to the most stable intermediate will be the favored site of reaction.

Based on these principles, theoretical models predict that SNAr reactions will preferentially occur at the C6 position, leading to the displacement of the chloride.

| Reactive Site | Leaving Group | Controlling Factors | Predicted Outcome |

|---|---|---|---|

| C6-Cl | Chloride (Cl⁻) | Weaker C-Cl bond; High electrophilicity due to adjacent ring nitrogen and para-nitrile group. | Major product from substitution at C6. |

| C4-F | Fluoride (B91410) (F⁻) | Stronger C-F bond; High electrophilicity due to ortho/para nitrile and nitrogen. | Minor product; requires harsher reaction conditions. |

Solvation Models and Environmental Effects on Electronic Structure and Reactivity

The solvent environment can significantly influence the electronic structure and reactivity of a solute molecule. Computational solvation models are essential for accurately simulating chemical processes in solution. These models can be broadly categorized as explicit, where individual solvent molecules are included, or implicit (continuum) models, which represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.org

Implicit models are computationally efficient and widely used for halogenated nicotinonitriles. They create a cavity in the dielectric continuum to accommodate the solute molecule. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, a process captured by Self-Consistent Reaction Field (SCRF) methods. q-chem.com

Several popular continuum solvation models are employed:

Polarizable Continuum Model (PCM): One of the most widely used models, PCM creates a solute cavity based on a series of interlocking spheres centered on the atoms. pyscf.org It is effective for predicting solvation free energies. q-chem.com

COnductor-like Screening MOdel (COSMO): COSMO treats the solvent as a conductor with an infinite dielectric constant, simplifying the electrostatic calculations. github.io It is particularly useful for describing dielectric screening effects in various solvents. github.io

Solvation Model based on Density (SMD): The SMD model is a universal continuum model applicable to any charged or uncharged solute in any solvent. github.io It calculates the solvation free energy by adding a component related to cavity-dispersion and solvent structure to the bulk electrostatic contribution. github.io

These models are crucial for studying reactions in solution, as the solvent can stabilize or destabilize reactants, products, and transition states, thereby altering reaction rates and selectivity. For instance, a polar solvent would be computationally shown to stabilize the charged Meisenheimer intermediate in an SNAr reaction on this compound, thus accelerating the reaction.

| Model | Abbreviation | Core Principle | Typical Application |

|---|---|---|---|

| Polarizable Continuum Model | PCM | Models the solvent as a polarizable dielectric continuum; solute occupies a cavity within the medium. q-chem.compyscf.org | Calculating solvation free energies and modeling reactions in solution. |

| COnductor-like Screening Model | COSMO | Simplifies electrostatics by treating the solvent as a conductor-like medium. github.io | Predicting dielectric screening effects and reaction energetics in various solvents. github.io |

| Solvation Model based on Density | SMD | A universal model that includes terms for cavity-dispersion and solvent structuring effects in addition to bulk electrostatics. github.io | Broad applicability for any solute in any solvent to predict solvation free energies. github.io |

Analysis of Non-Covalent Interactions, Including Halogen Bonding, in Molecular Aggregates

Non-covalent interactions are fundamental forces that govern the assembly of molecules in the solid state and in biological systems. taylorandfrancis.commhmedical.com For halogenated compounds like this compound, halogen bonding is a particularly significant non-covalent interaction.

Halogen bonding (XB) occurs when a region of positive electrostatic potential, known as a σ-hole, on a halogen atom (the Lewis acid) interacts with a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom). nih.gov The σ-hole arises from the anisotropic distribution of electron density around the covalently bonded halogen. nih.gov In this compound, both the chlorine and fluorine atoms have the potential to act as halogen bond donors. Computational studies can map the electrostatic potential on the molecular surface to identify the locations and magnitudes of these σ-holes.

Theoretical calculations can also predict the geometry and strength of these interactions in molecular aggregates. For instance, in a crystal lattice, molecules of this compound could be linked through various non-covalent interactions:

Halogen Bonds: The chlorine atom, being larger and more polarizable, typically forms stronger halogen bonds than fluorine. The σ-hole on the chlorine could interact with the nitrogen of the nitrile group or the pyridine ring of a neighboring molecule.

π-π Stacking: The electron-deficient pyridine rings can stack with one another, driven by electrostatic and dispersion forces.

Halogen-Halogen Interactions: In some cases, direct interactions between the halogen atoms of adjacent molecules can occur, such as Cl···F or Cl···Cl contacts. nih.gov

Understanding these interactions is critical for crystal engineering, where the goal is to design materials with specific solid-state structures and properties.

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Halogen Bonding (XB) | C-Cl/C-F (donor) and Nitrile-N/Pyridine-N (acceptor) | An attractive interaction between the electrophilic σ-hole on a halogen and a nucleophilic site on an adjacent molecule. taylorandfrancis.comnih.gov |

| π-π Stacking | Pyridine Rings | Face-to-face or offset stacking of the aromatic rings, driven by electrostatic and van der Waals forces. |

| Halogen-Halogen Interactions | Cl···F, Cl···Cl, F···F | Direct, often geometrically specific, interactions between halogen atoms on neighboring molecules. nih.gov |

| Dipole-Dipole Interactions | Polar C-Halogen and C-CN bonds | Electrostatic attraction between the permanent dipoles of the molecules. |

Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

6-Chloro-4-fluoronicotinonitrile as a Versatile Scaffold for Complex Organic Molecules

The structure of this compound serves as a robust scaffold for the synthesis of intricate organic molecules. The chlorine and fluorine atoms at positions 6 and 4, respectively, act as reactive sites for nucleophilic substitution reactions. This dual reactivity allows for a stepwise and controlled introduction of various functional groups, leading to the generation of polysubstituted pyridine (B92270) rings. The nitrile group at the 3-position can also be transformed into other functionalities, such as amines or carboxylic acids, further expanding the molecular diversity that can be achieved from this starting material. The pyridine core itself is a common motif in many biologically active compounds and functional materials, making this scaffold particularly relevant for drug discovery and material science applications.

Design and Synthesis of Advanced Pyridine-Containing Architectures

The development of advanced pyridine-containing architectures is a key area of research in medicinal chemistry and materials science. This compound is an ideal starting material for such endeavors due to the differential reactivity of its halogen substituents. The chloro group is generally more susceptible to nucleophilic displacement than the fluoro group, enabling regioselective functionalization. This property can be exploited to construct complex pyridine derivatives through sequential cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, leading to the creation of novel molecular frameworks with tailored electronic and steric properties.

Development of Novel Fused Heterocyclic Systems

Fused heterocyclic systems are of great interest due to their prevalence in natural products and pharmaceuticals. The nitrile and halogen functionalities of this compound provide convenient handles for the construction of fused ring systems. For instance, the nitrile group can participate in cyclization reactions with adjacent nucleophilic groups, which can be introduced by substitution of the chloro or fluoro atoms. This strategy can lead to the formation of various fused pyridines, such as pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other related heterocyclic cores. The ability to build such fused systems from a readily available precursor is highly valuable for the exploration of new chemical space.

Strategic Use in Agrochemical Precursor Synthesis

The pyridine ring is a common feature in many modern agrochemicals, including herbicides, insecticides, and fungicides. The unique substitution pattern of this compound makes it a promising precursor for the synthesis of new agrochemical candidates. The electron-withdrawing nature of the fluoro and nitrile groups can enhance the biological activity of the resulting molecules. By systematically modifying the chloro and fluoro positions with various toxophoric groups, researchers can generate libraries of compounds for high-throughput screening to identify new and effective crop protection agents.

Exploration in Material Science for Unique Electronic Properties

The field of material science is constantly seeking new organic molecules with unique electronic and photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The highly polarized nature of the this compound ring system, arising from the electronegative substituents, suggests its potential as a building block for novel electronic materials. The introduction of chromophoric or electroactive moieties through substitution of the halogen atoms can lead to materials with tailored absorption, emission, and charge-transport properties. The nitrile group can also serve as an anchoring group for surface modification or as a precursor for the synthesis of conjugated polymers.

Future Research Directions and Interdisciplinary Perspectives

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The pursuit of green and economically viable synthetic pathways for 6-Chloro-4-fluoronicotinonitrile is a primary objective for future research. Current synthetic methods, while functional, often present challenges related to yield, cost, and environmental impact. Future efforts will likely concentrate on the following areas:

Green Chemistry Approaches: Researchers are expected to explore the use of environmentally benign solvents, such as deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), to minimize the reliance on volatile organic compounds. rsc.org The development of catalyst systems that are recyclable and non-corrosive, potentially utilizing materials like nanostructured diphosphates or immobilized metal catalysts, will also be a key focus. rsc.org These approaches aim to reduce waste and energy consumption, aligning with the principles of sustainable synthesis. rsc.org

Process Optimization: A critical area of investigation will be the optimization of reaction conditions to enhance yield and purity. This includes fine-tuning parameters such as temperature, pressure, and catalyst loading. An optimized total synthesis has been described for a related complex heterocyclic system, highlighting the potential for significant improvements through systematic study. nih.gov

Scalability: As the demand for this compound and its derivatives grows, particularly in fields like medicinal chemistry and materials science, the development of scalable synthetic protocols is crucial. Research will likely focus on transitioning from laboratory-scale batches to continuous flow processes, which can offer better control, improved safety, and higher throughput.

Unveiling Novel Reactivity Profiles and Cascade Reaction Methodologies

The inherent reactivity of the chloro, fluoro, and cyano groups on the pyridine (B92270) ring of this compound presents a rich landscape for chemical exploration. Future research will aim to uncover new transformations and develop elegant cascade reactions.

Exploring Untapped Reactivity: Systematic studies will likely be undertaken to map the reactivity of each functional group under a variety of conditions. This could lead to the discovery of novel substitution, coupling, and cyclization reactions, expanding the synthetic utility of this versatile building block.

Cascade Reactions: The design of cascade reactions, where multiple bond-forming events occur in a single pot, offers significant advantages in terms of efficiency and atom economy. 20.210.105 Researchers may devise strategies to initiate a cascade through the selective reaction of one functional group, leading to a series of intramolecular transformations to construct complex molecular architectures. nih.govrsc.org The development of such processes can dramatically shorten synthetic sequences and reduce the need for intermediate purification steps. 20.210.105 For instance, enzymatic cascade reactions are being explored in biosynthesis to create complex natural products. nih.gov

Application of Advanced Spectroscopic and Analytical Techniques in Mechanistic Studies

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. The application of advanced spectroscopic and analytical techniques will be instrumental in elucidating the intricate details of reactions involving this compound.

In Situ Monitoring: Techniques like in situ Fourier Transform Infrared (FT-IR) spectroscopy and high-pressure Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the formation of intermediates and the progress of a reaction. researchgate.net This allows for a more dynamic understanding of the reaction pathway.

Advanced Spectroscopic Methods: A range of advanced spectroscopic techniques will be crucial for characterizing reactants, intermediates, and products with high precision. iitm.ac.inaiu.edu These include:

NMR Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HETCOR) and the analysis of less common nuclei (e.g., ¹⁹F, ¹³C) will provide detailed structural and conformational information. iitm.ac.in

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for accurate mass determination and fragmentation analysis, aiding in the identification of unknown compounds. iitm.ac.in

X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides unambiguous determination of the three-dimensional structure of molecules.

Chemometrics: The integration of chemometric approaches with spectroscopic data can help to extract meaningful information from complex datasets, aiding in the qualitative and quantitative analysis of reaction mixtures. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis. researchgate.netnih.gov For this compound, these technologies can accelerate the discovery and optimization of synthetic routes.

Predictive Modeling: AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including reaction yields and potential side products. bohrium.combeilstein-journals.org This can help chemists to prioritize experiments and avoid unpromising reaction conditions.

Reaction Optimization: Machine learning models, particularly those integrated with high-throughput experimentation platforms, can efficiently explore a vast reaction space to identify the optimal conditions for a given transformation. beilstein-journals.orgtechnologynetworks.com This automated approach can significantly reduce the time and resources required for reaction optimization compared to traditional methods. technologynetworks.com

Retrosynthetic Analysis: AI-powered tools can assist in designing synthetic routes by suggesting potential disconnections and precursor molecules. This can inspire novel and more efficient strategies for the synthesis of this compound and its derivatives.

Collaborative Research at the Interface of Organic Chemistry with Emerging Fields

The unique electronic and structural properties of this compound make it an attractive scaffold for applications in various scientific disciplines. Collaborative research efforts will be key to unlocking its full potential.

Medicinal Chemistry: The nicotinonitrile scaffold is a common feature in many biologically active compounds. ekb.eg Collaborative projects between organic chemists and medicinal chemists could lead to the development of new drug candidates incorporating the this compound moiety for a range of therapeutic targets.

Materials Science: The electron-withdrawing nature of the substituents on the pyridine ring suggests potential applications in the design of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Partnerships with materials scientists will be crucial for exploring these possibilities.

Corrosion Inhibition: Nicotinonitrile derivatives have shown promise as corrosion inhibitors. researchgate.net Interdisciplinary research involving chemists and engineers could lead to the development of new, highly effective anti-corrosion agents based on the this compound structure for protecting various metals and alloys.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 6-Chloro-4-fluoronicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and nitrile formation steps. A common approach is the reaction of substituted pyridine precursors with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. For example, similar chloro-nicotinonitriles are synthesized via refluxing precursors in POCl₃ for 15 hours, followed by quenching on ice and recrystallization from ethanol . Key factors include:

- Solvent choice : Polar aprotic solvents like dichloromethane or DMSO enhance reaction efficiency.

- Catalyst/base : Potassium hydroxide or other strong bases optimize dehydrohalogenation steps.

- Temperature control : Reflux temperatures (100–120°C) prevent side reactions.

- Work-up : Ice quenching ensures controlled hydrolysis, and ethanol recrystallization improves purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions. For example, aromatic protons in similar compounds show singlets (e.g., δ 7.35 ppm for H-5) and doublets (e.g., δ 8.15 ppm, J = 7.2 Hz for H-2). Fluorine and chlorine substituents cause deshielding and splitting patterns .

- FT-IR : Confirms nitrile group (C≡N stretch at ~2200 cm⁻¹) and C-F/C-Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 171.56 for C₆H₃ClFN₂) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) at positions 4 and 6 influence the reactivity of nicotinonitrile derivatives in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The Cl and F groups increase the electrophilicity of the pyridine ring by withdrawing electron density, facilitating nucleophilic attack at position 2 or 4. For example, fluorine’s high electronegativity enhances para-directing effects in SNAr reactions .

- Steric Considerations : Steric hindrance from substituents can redirect reactivity. Computational studies (e.g., DFT) model charge distribution to predict reactive sites .

- Case Study : In 2-chloro-6-phenylnicotinonitrile derivatives, methoxy groups at position 4 reduce reactivity due to steric blocking, while nitro groups enhance it .

Q. What strategies can resolve contradictions in reaction outcomes when scaling up the synthesis of this compound?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : At larger scales, prolonged heating may favor thermodynamically stable byproducts. Adjusting reflux time and monitoring intermediates via TLC/HPLC mitigates this .

- Solvent Volume Optimization : Scaling requires proportional solvent volumes to maintain reagent solubility. For example, dichloromethane’s low boiling point (40°C) limits scalability; switching to DMSO improves heat transfer .

- Purification Challenges : Column chromatography may fail at scale. Recrystallization in ethanol/water mixtures (8:2 v/v) or fractional distillation enhances yield .

Q. How can computational modeling predict the interaction of this compound with biological targets, and what validation methods are used?

- Methodological Answer :

- Docking Studies : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases). The nitrile group often acts as a hydrogen bond acceptor, while Cl/F groups modulate hydrophobic interactions .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) validate binding poses .

- Experimental Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays or enzymatic inhibition studies (IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.